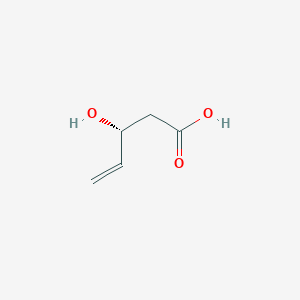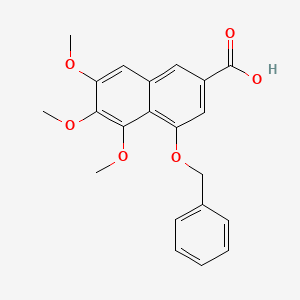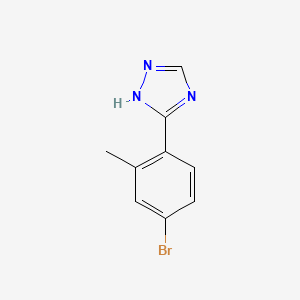
Methyl 3-bromo-6-methoxy-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-6-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, methoxy, and methyl groups. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-methoxy-2-methylbenzoate typically involves the bromination of 3-methoxy-2-methylbenzoic acid followed by esterification. The reaction conditions often include:
Bromination: The introduction of a bromine atom into the aromatic ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Esterification: The conversion of the carboxylic acid group to an ester. This is usually done using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale bromination: Using bromine or NBS with appropriate safety measures.
Continuous esterification: Using methanol and an acid catalyst in a continuous flow reactor to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-6-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).
Oxidation: Conversion of methoxy to hydroxyl groups.
Reduction: Conversion of ester to alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-6-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-6-methoxy-2-methylbenzoate depends on its specific application
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.
Hydrogen Bonding: The methoxy and ester groups can form hydrogen bonds with other molecules.
Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methoxy-2-methylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromo-3-methylbenzoate: The position of the bromine atom is different, affecting its reactivity and interactions.
Methyl 3-amino-5-bromo-2-methylbenzoate:
Uniqueness
Methyl 3-bromo-6-methoxy-2-methylbenzoate is unique due to the specific arrangement of its substituents, which provides a distinct set of chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
methyl 3-bromo-6-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 |
Clave InChI |
HNTZRAGCPVSMHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(=O)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)

